Leuphasyl - 64963-01-5

Leuphasyl

Catalog Number: EVT-273228
CAS Number: 64963-01-5
Molecular Formula: C29H39N5O7
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leuphasyl is an amid peptide, a delta opioid agonist, is a degradation resistant long-acting Leu-enkephalin analog used to study the signaling pathway of delta opioid receptors. It is a potent, long-acting Leu-enkephalin analog that is resistant to enzymatic degradation
Future Directions
  • Elucidating the precise molecular mechanisms underlying its cosmetic effects: Further research is needed to fully understand how Leuphasyl interacts with skin cells and influences muscle contractions to reduce wrinkle appearance. []
  • Investigating its potential as a therapeutic agent: Further exploration of its analgesic and immunomodulatory properties could lead to the development of novel treatments for pain, inflammation, and other conditions. []

Leuphasyl is a pentapeptide with the amino acid sequence H-Tyr-D-Ala-Gly-Phe-Leu-NH2. It is marketed as a cosmetic ingredient with potential anti-wrinkle effects due to its purported ability to inhibit acetylcholine release at neuromuscular junctions, similar to botulinum toxin. []

Acetyl Hexapeptide-3 (Argireline)

  • Compound Description: Acetyl hexapeptide-3, also known as Argireline, is another peptide marketed for its potential anti-wrinkle properties. It is a six-amino acid peptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. []

Enkephalins

  • Compound Description: Enkephalins are a family of endogenous opioid peptides that act as neurotransmitters and neuromodulators. They bind to opioid receptors, primarily delta and mu subtypes, and modulate pain perception, mood, and other physiological functions. [, ]

D-[Ala2]-Leucine Enkephalin (YAGFL)

  • Compound Description: D-[Ala2]-Leucine enkephalin (YAGFL) is a synthetic analog of the naturally occurring opioid peptide Leucine enkephalin. It exhibits altered biological activity compared to the native peptide. [, ]
  • Relevance: While structurally similar to Leuphasyl, D-[Ala2]-Leucine enkephalin is studied for its effects on blood-brain barrier permeability. [] Although both peptides share the ability to affect cellular processes, their target sites and downstream effects appear to differ.

Lucifer Yellow (LY)

  • Compound Description: Lucifer Yellow (LY) is a fluorescent dye used as a marker for fluid-phase endocytosis in cellular studies. Its uptake and distribution within cells can be monitored using fluorescence microscopy. []
  • Relevance: Lucifer Yellow is not structurally related to Leuphasyl, but it is used as a tool in a study investigating the effects of leucine enkephalin on blood-brain barrier permeability. [] This study helps elucidate the mechanisms of action of peptides like Leuphasyl.
Overview

[D-Ala2]leucine-enkephalin is a synthetic analog of the naturally occurring peptide leucine-enkephalin, which is an endogenous opioid peptide. This compound is classified under the category of opioid receptor agonists, primarily targeting the delta-opioid receptors. The modification of the second amino acid from leucine to alanine enhances its stability and potency, making it a valuable compound for pharmacological research.

Source and Classification

[D-Ala2]leucine-enkephalin is derived from the natural peptide leucine-enkephalin by substituting the second amino acid, leucine, with alanine. It belongs to a class of compounds known as enkephalins, which are part of the larger family of opioid peptides. These peptides play crucial roles in pain modulation, stress response, and various physiological processes.

Synthesis Analysis

Methods

The synthesis of [D-Ala2]leucine-enkephalin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support resin. The process includes:

  1. Preparation of Fmoc-protected amino acids: Fmoc (9-fluorenylmethyloxycarbonyl) is a common protecting group used in peptide synthesis.
  2. Coupling reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro- phosphonium hexafluorophosphate).
  3. Cleavage and deprotection: After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid or other suitable reagents.

Technical Details

The synthesis can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular formula for [D-Ala2]leucine-enkephalin is C₁₁H₁₄N₂O₃S. The structural representation includes:

  • Amino Acids: The sequence is Tyr-D-Ala-Gly-Phe-Leu.
  • Functional Groups: Contains an amide bond between amino acids, contributing to its biological activity.

Data

  • Molecular Weight: Approximately 238.30 g/mol.
  • 3D Structure: The conformation can be studied using computational modeling to predict its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions

[D-Ala2]leucine-enkephalin undergoes various chemical reactions that are crucial for its biological activity:

  1. Binding to Opioid Receptors: The compound interacts with delta-opioid receptors, leading to analgesic effects.
  2. Metabolism: Enzymatic hydrolysis by peptidases can occur, affecting its stability and duration of action.

Technical Details

The kinetics of receptor binding can be assessed through radiolabeled ligand binding assays, which provide insights into the affinity and efficacy of [D-Ala2]leucine-enkephalin at different opioid receptors .

Mechanism of Action

Process

The mechanism by which [D-Ala2]leucine-enkephalin exerts its effects involves:

  1. Receptor Activation: Upon binding to delta-opioid receptors, it induces conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: This activation leads to inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate (cAMP) and modulation of neurotransmitter release.

Data

Research indicates that [D-Ala2]leucine-enkephalin exhibits potent antinociceptive properties in animal models, demonstrating its potential as a therapeutic agent for pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: More stable than its natural counterpart due to the substitution at position two, which reduces susceptibility to enzymatic degradation.
  • pH Stability: Maintains activity across a physiological pH range.

Relevant analyses include chromatographic purity checks and stability assessments under various conditions .

Applications

Scientific Uses

[D-Ala2]leucine-enkephalin has several applications in scientific research:

  1. Pain Research: Used extensively in studies investigating opioid mechanisms and pain pathways.
  2. Drug Development: Serves as a lead compound for developing new analgesics with fewer side effects compared to traditional opioids.
  3. Biochemical Studies: Employed in receptor binding studies to elucidate structure-activity relationships among opioid peptides.
Neuroprotective Mechanisms of [D-Ala²]-Leucine Enkephalin in Cerebral Ischemia

Activation of the Delta Opioid Receptor–AMPK–Autophagy Axis

[D-Ala², D-Leu⁵]-enkephalin (DADLE) exerts significant neuroprotection against cerebral ischemia by activating a defined signaling axis involving the delta opioid receptor (DOR), AMP-activated protein kinase (AMPK), and autophagy. In global ischemia models induced by four-vessel occlusion (4-VO) in rats, DADLE administration (2.5 nmol, intracerebroventricular) at reperfusion onset significantly elevated DOR expression in hippocampal neurons. This receptor activation triggered AMPK phosphorylation, initiating a downstream cascade that enhanced autophagic activity within 72 hours post-ischemia [1].

The AMPK-mediated autophagy was quantified through key biomarkers: DADLE treatment increased the LC3-II/LC3-I ratio by approximately 2.5-fold and reduced p62/SQSTM1 levels by 60% compared to untreated ischemic controls in CA1 hippocampal neurons. These changes were abolished by co-administration of the DOR antagonist naltrindole or the autophagy inhibitor 3-methyladenine (3-MA), confirming DOR's essential role in this pathway. Critically, the neuroprotective effects—measured by neuronal viability assays—were directly dependent on AMPK activation, as the AMPK inhibitor compound C completely blocked DADLE-mediated preservation of hippocampal neurons [1] [2].

Table 1: DADLE-Induced Modulation of Autophagy Markers in Post-Ischemic Hippocampus

Experimental GroupLC3-II/LC3-I Ratiop62/SQSTM1 LevelNeuronal Viability
Sham Control1.0 ± 0.2100% ± 5%95% ± 3%
Ischemia/Reperfusion0.8 ± 0.1*220% ± 15%*42% ± 5%*
DADLE Treated2.5 ± 0.3**90% ± 8%**78% ± 6%**
DADLE + Naltrindole1.1 ± 0.2†200% ± 12%†45% ± 4%†
DADLE + Compound C0.9 ± 0.2†210% ± 18%†48% ± 5%†

*p<0.01 vs. I/R; *p<0.01 vs. Sham; †p<0.01 vs. DADLE (Data from [1])

Modulation of mTOR/ULK1 Signaling Pathways in Post-Ischemic Neuronal Survival

DADLE orchestrates neuronal survival through precise temporal regulation of the mTOR/ULK1 pathway, a critical convergence point for autophagy initiation. During the reperfusion phase following oxygen-glucose deprivation (OGD), DADLE (10 μM) suppressed mammalian target of rapamycin complex 1 (mTORC1) activity in SH-SY5Y neuronal cells, evidenced by decreased phosphorylation of its substrates S6K1 and 4E-BP1. This inhibition commenced within 2 hours post-treatment and persisted for 24 hours [1] [5].

Concurrently, DADLE activated Unc-51-like autophagy-activating kinase 1 (ULK1) through AMPK-mediated phosphorylation at Ser⁷⁷⁷. ULK1 activation was indispensable for neuroprotection, as siRNA knockdown of ULK1 abolished DADLE's pro-survival effects. The temporal dynamics revealed that ULK1 phosphorylation peaked at 4 hours post-DADLE administration, preceding maximal autophagosome formation (observed at 8-12 hours). This sequence confirms that ULK1 activation is an early mechanistic step linking DOR signaling to autophagy initiation [1].

The pathway selectivity was further demonstrated by the inability of DADLE to modulate autophagy in ULK1-deficient neurons. In vivo, DADLE restored post-ischemic ULK1 activity to 85% of sham levels in rat hippocampi, whereas untreated ischemic controls retained only 35% activity. This ULK1 reactivation correlated with a 50% reduction in apoptotic neurons in the CA1 region [1].

Table 2: Temporal Regulation of mTOR/ULK1 Pathway by DADLE After OGD/R Injury

Time Post-ReperfusionmTORC1 Activity (% Control)ULK1 Phosphorylation (Fold Change)Autophagosome Formation
0 hours100%1.0Baseline
2 hours65% ± 7%*1.8 ± 0.2*+
4 hours45% ± 5%*3.2 ± 0.4*++
8 hours40% ± 6%*2.5 ± 0.3*++++
12 hours55% ± 8%*1.9 ± 0.3*+++
24 hours75% ± 9%*1.2 ± 0.2++

*OGD/R + DADLE treatment; *p<0.01 vs. 0h (Data from [1] [5])

Role in Alleviating Autophagic Flux Dysfunction Under Oxygen–Glucose Deprivation/Reperfusion Conditions

Cerebral ischemia/reperfusion (I/R) injury disrupts autophagic flux—the complete process from autophagosome formation to lysosomal degradation. DADLE uniquely addresses this dysfunction by enhancing both autophagosome synthesis and lysosomal clearance. In OGD/R models using SH-SY5Y cells, DADLE (10 μM) increased autophagic flux by 2.8-fold compared to untreated OGD/R controls, as quantified by tandem mRFP-GFP-LC3 reporter assays. The yellow puncta (autophagosomes) increased by 150%, while red puncta (autolysosomes) surged by 320%, indicating enhanced lysosomal fusion and degradation [1] [3].

The mechanism involves DADLE-mediated restoration of lysosomal acidification and cathepsin B activity, which are impaired during I/R. Post-OGD/R lysosomes exhibit pH elevation from 4.5 to 6.2, reducing protease activity. DADLE treatment maintained lysosomal pH at 5.0 ± 0.3 and increased cathepsin B activity by 80% versus untreated cells. This lysosomal protection was contingent on DOR activation, as naltrindole co-treatment abrogated pH stabilization. Additionally, DADLE prevented ischemia-induced V-ATPase complex dissociation, a key proton pump for lysosomal acidification [1] [2].

DADLE also mitigated neuronal apoptosis by clearing damaged mitochondria via enhanced mitophagy. Immunoblotting revealed a 3-fold increase in Parkin translocation to mitochondria in DADLE-treated neurons within 4 hours of reperfusion. This was accompanied by a 60% reduction in cytosolic cytochrome c and 70% lower caspase-3 activation. The cumulative effect was a reduction in apoptotic cells from 52% ± 6% in OGD/R controls to 18% ± 4% with DADLE treatment [1] [3].

Table 3: DADLE-Mediated Restoration of Autophagic Flux Parameters After OGD/R

ParameterOGD/R ControlOGD/R + DADLEChangeMechanistic Insight
Autophagic Flux Rate1.0 ± 0.22.8 ± 0.3*+180%Tandem LC3 assay
Lysosomal pH6.2 ± 0.45.0 ± 0.3*-1.2 unitsAcridine Orange staining
Cathepsin B Activity100% ± 12%180% ± 15%*+80%Fluorogenic substrate
Parkin Mitochondrial Localization1.0 ± 0.33.0 ± 0.4*+200%Immunoblot/confocal
Caspase-3 Activation100% ± 10%30% ± 5%*-70%DEVD cleavage assay

*p<0.01 vs. OGD/R control (Data from [1] [3])

Properties

CAS Number

64963-01-5

Product Name

[D-Ala2]leucine-enkephalin

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1

InChI Key

ZHUJMSMQIPIPTF-JMBSJVKXSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

Leuphasyl; NSC 374895; NSC-374895; NSC374895;

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.